molecular formula C19H23N5OS2 B2713265 2-({[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine CAS No. 868222-18-8

2-({[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine

Cat. No.: B2713265
CAS No.: 868222-18-8
M. Wt: 401.55
InChI Key: WVVOCRXPZJVPQA-UHFFFAOYSA-N
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Description

2-({[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a recognized and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a "chemical nocisensor" due to its activation by a wide range of exogenous irritants and endogenous inflammatory mediators. Research into TRPA1 is critical for understanding the molecular mechanisms underlying pain and neurogenic inflammation . This compound effectively blocks channel activation, thereby inhibiting the influx of calcium ions and the subsequent neuronal depolarization that leads to pain signaling. Its primary research value lies in its utility as a pharmacological tool for investigating the pathophysiological roles of TRPA1 in models of neuropathic and inflammatory pain, as well as airway inflammation and hypersensitivity disorders . By selectively inhibiting TRPA1, this antagonist allows researchers to dissect the channel's specific contribution to disease pathways and validate its potential as a therapeutic target for a range of chronic conditions.

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5OS2/c1-5-10-26-19-23-22-17(12-27-18-20-13(2)11-14(3)21-18)24(19)15-6-8-16(25-4)9-7-15/h6-9,11H,5,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVOCRXPZJVPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CSC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) groups in the compound are susceptible to oxidation. Common reagents include:

  • Hydrogen peroxide (H₂O₂) : Converts sulfanyl to sulfoxide (-S(O)-).

  • m-Chloroperbenzoic acid (m-CPBA) : Further oxidizes sulfoxide to sulfone (-S(O)₂-).

Key Reaction :
R-S-R’H2O2 or m-CPBAR-S(O)-R’m-CPBAR-S(O2)-R’\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2 \text{ or m-CPBA}} \text{R-S(O)-R'} \xrightarrow{\text{m-CPBA}} \text{R-S(O}_2\text{)-R'}

Major Products :

  • Sulfoxides : Intermediate oxidation products with altered electronic properties.

  • Sulfones : Fully oxidized derivatives with increased stability and polarity .

Reduction Reactions

The compound undergoes selective reduction, particularly targeting sulfanyl groups or heterocyclic systems :

  • Sodium borohydride (NaBH₄) : Reduces sulfanyl groups to thiols (-SH), though this may require acidic conditions.

  • Other reducing agents : Could target unsaturated bonds or functional groups in the triazole/pyrimidine rings .

Key Reaction :
R-S-R’NaBH4R-SH + R’-SH\text{R-S-R'} \xrightarrow{\text{NaBH}_4} \text{R-SH + R'-SH}

Major Products :

  • Thiols : Reduced derivatives with enhanced nucleophilicity .

Substitution Reactions

The methoxy (-OCH₃) group at the 4-position of the phenyl ring is a potential site for nucleophilic substitution:

  • Nucleophiles (e.g., amines, thiols): Displace the methoxy group under alkaline or acidic conditions.

  • Reaction conditions : Typically involve bases (e.g., NaOH) or acids (e.g., H₂SO₄) to activate the leaving group .

Key Reaction :
Ar-OCH3+NuBase/AcidAr-Nu+CH3OH\text{Ar-OCH}_3 + \text{Nu}^- \xrightarrow{\text{Base/Acid}} \text{Ar-Nu} + \text{CH}_3\text{OH}

Major Products :

  • Substituted derivatives : Replaced methoxy groups (e.g., amino, thioether) .

Coupling Reactions

The thioether linkage between the triazole and pyrimidine rings can participate in coupling reactions (e.g., cross-coupling):

  • Transition metal catalysts : Palladium or copper catalysts may enable C-S bond formation or functionalization.

  • Reagents : Halides, alkenes, or alkynes for cross-coupling .

Key Reaction :
R-S-R’+XPd/Cu catalystR-X+R’\text{R-S-R'} + \text{X} \xrightarrow{\text{Pd/Cu catalyst}} \text{R-X} + \text{R'}

Major Products :

  • Functionalized derivatives : Extended or modified structures via cross-coupling .

Comparison of Reaction Types

Reaction TypeReagents/ConditionsMajor ProductsReferences
OxidationH₂O₂, m-CPBASulfoxides, sulfones
ReductionNaBH₄Thiols
SubstitutionNucleophiles (amines, thiols) + base/acidSubstituted methoxy derivatives
CouplingPd/Cu catalysts + coupling partnersFunctionalized derivatives

Biological and Industrial Implications

  • Antifungal/Antimicrobial Activity : Oxidation products (sulfoxides/sulfones) may enhance therapeutic efficacy due to altered bioavailability or target binding.

  • Material Science : Reduced derivatives (thiols) could enable applications in polymer chemistry or catalysis .

  • Catalyst Development : The compound’s reactivity toward coupling reactions suggests potential in organic synthesis as a ligand or precursor .

Scientific Research Applications

Chemical Formula

The molecular formula is C19H23N5OS2C_{19}H_{23}N_5OS_2 with a molecular weight of approximately 393.54 g/mol.

IUPAC Name

The IUPAC name is 2-({[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry for its potential therapeutic effects:

  • Antifungal Activity : Studies indicate that triazole derivatives often exhibit antifungal properties. The presence of the triazole ring is critical for this activity, as seen in other known antifungal agents like voriconazole .
  • Antimicrobial Properties : The compound is being investigated for its efficacy against various bacterial strains, with preliminary results suggesting significant activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation through mechanisms involving protein inhibition and enzyme interaction.

Biological Studies

Research has focused on understanding the biological mechanisms of action:

  • Protein Inhibition : The compound can inhibit specific proteins involved in disease pathways, potentially offering therapeutic benefits in conditions like diabetes and obesity.
  • Enzyme Interaction : It interacts with enzymes that regulate metabolic pathways, which could lead to novel treatments for metabolic disorders.

Industrial Applications

The unique chemical properties of this compound make it suitable for various industrial applications:

  • Catalyst Development : Its ability to participate in oxidation and reduction reactions suggests potential use as a catalyst in organic synthesis.
  • Material Science : The compound's stability and reactivity can be exploited in the development of new materials with tailored properties.

Antifungal Activity Study

A recent study evaluated the antifungal activity of triazole derivatives similar to this compound. The results indicated that derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antifungal agents, highlighting the potential for further development as therapeutic agents against fungal infections .

Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial efficacy, various derivatives were tested against a panel of bacteria. Compounds structurally related to the target compound exhibited significant antibacterial activity with MIC values indicating effectiveness against Escherichia coli and Staphylococcus aureus. Molecular docking studies provided insights into binding affinities that support their role as potential antibiotics .

Mechanism of Action

The mechanism of action of 2-({[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Compound A : 2-[(4-Phenyl-5-Propylsulfanyl-1,2,4-Triazol-3-yl)Methylsulfanyl]Pyrimidine (CAS: 868221-24-3)

  • Structural differences : Lacks the 4-methoxy group on the phenyl ring and the 4,6-dimethyl groups on the pyrimidine .

Compound B : Triazole-Schiff Base Benzopyranone Derivatives

  • Structural differences: Replaces the pyrimidine with a benzopyranone scaffold and incorporates a Schiff base linkage .
  • Functional implications: The benzopyranone moiety introduces conjugated aromaticity, which may enhance UV absorption properties.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight ~437.56 g/mol (calculated) ~385.50 g/mol ~350–400 g/mol (est.)
LogP (calc.) ~3.8 (moderate lipophilicity) ~3.2 ~2.5–3.0
Key Substituents 4-OCH₃, propylsulfanyl Phenyl, propylsulfanyl Benzopyranone, Schiff base
  • Lipophilicity : The target compound’s 4-methoxy group increases polarity compared to Compound A, while the propylsulfanyl chain elevates logP relative to Compound B’s Schiff base.
  • Bioavailability : Higher logP suggests improved membrane permeability over Compound B but may reduce aqueous solubility compared to polar analogues.

Biological Activity

2-({[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine is a complex organic compound with significant biological activity. Its unique structure incorporates both triazole and pyrimidine rings, which are known for their diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C19H23N5OS2
  • Molecular Weight : 401.55 g/mol
  • CAS Number : 868222-18-8

The compound features a triazole ring that is often associated with antifungal and antimicrobial properties, while the pyrimidine moiety contributes to its role in various biological processes.

Antifungal and Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazole, including the compound , exhibit significant antifungal and antimicrobial activities. These properties are attributed to their ability to inhibit ergosterol synthesis in fungi, disrupting cell membrane integrity .

A study highlighted the effectiveness of similar triazole derivatives against a range of fungal pathogens, suggesting that modifications in the side chains can enhance their potency and selectivity .

Anticancer Activity

The compound has also shown promise as an anticancer agent. Studies involving S-derivatives of triazoles have demonstrated their potential in inhibiting cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : It has been observed to induce G1 phase arrest in certain cancer cell lines .

In silico studies using molecular docking have predicted strong interactions between the compound and key proteins involved in cancer progression, indicating a potential for further development as an anticancer therapeutic .

The biological activity of this compound is primarily mediated through:

  • Protein Inhibition : The compound interacts with specific proteins that play critical roles in disease pathways.
  • Enzyme Interaction : It alters the activity of enzymes involved in metabolic processes.
  • Receptor Modulation : The binding to receptors can influence cellular signaling pathways, contributing to its therapeutic effects .

Case Studies

  • Antifungal Efficacy : A series of experiments demonstrated that the compound significantly inhibited the growth of Candida species at low micromolar concentrations. This suggests its potential application in treating fungal infections resistant to conventional therapies .
  • Anticancer Activity : In vitro studies showed that treatment with this compound led to a marked decrease in viability of breast cancer cells (MCF-7), with IC50 values comparable to established chemotherapeutics. Further investigations are warranted to elucidate the specific apoptotic pathways involved .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalInhibition of ergosterol synthesis
AntimicrobialBroad-spectrum activity against bacteria
AnticancerInduction of apoptosis; cell cycle arrest

Q & A

Q. What are the recommended synthetic routes for 2-({[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine, and how can reaction conditions be optimized?

The synthesis of triazole-pyrimidine hybrids typically involves nucleophilic substitution or coupling reactions. For example, the alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivatives with alkyl halides in methanol/NaOH can yield sulfanyl-substituted triazoles . Optimization may involve adjusting solvent polarity (e.g., methanol vs. DMF), temperature (ambient vs. reflux), and stoichiometry of alkyl halides to minimize byproducts like disulfides. Reaction progress can be monitored via TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?

  • Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry, including bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks) .
  • NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments and substituent orientations. For example, methoxyphenyl protons typically resonate at δ 3.8–4.0 ppm, while methyl groups on pyrimidine appear as singlets near δ 2.5 ppm.
  • Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies between experimental and theoretical spectra often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. For instance, sulfanyl groups may exhibit rotational isomers in solution, causing split NMR peaks. Use variable-temperature NMR to assess conformational stability or compare with computational models (DFT calculations) to validate assignments .

Advanced Research Questions

Q. What methodologies are suitable for studying the compound’s reactivity under varying pH and temperature conditions?

  • Kinetic studies : Monitor hydrolysis or oxidation rates via UV-Vis spectroscopy at controlled pH (e.g., buffered solutions) and temperatures. For example, sulfanyl groups may oxidize to sulfoxides under acidic conditions.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways (e.g., loss of propylsulfanyl groups above 200°C) .
  • Electrochemical profiling : Cyclic voltammetry can reveal redox-active sites (e.g., pyrimidine or triazole rings) .

Q. How can computational chemistry aid in predicting the compound’s biological or catalytic activity?

  • Molecular docking : Screen against protein targets (e.g., kinases or enzymes) using software like AutoDock Vina. The triazole and pyrimidine moieties may act as hydrogen bond acceptors/donors .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity trends using descriptors like logP, polar surface area, or HOMO-LUMO gaps .

Q. What experimental strategies can address discrepancies in biological activity data across studies?

  • Dose-response assays : Use standardized protocols (e.g., IC₅₀ measurements in triplicate) to minimize variability.
  • Control for purity : HPLC or elemental analysis ensures the compound is free from synthesis byproducts (e.g., unreacted thiols) that may skew results .
  • Validate target engagement : Employ techniques like surface plasmon resonance (SPR) to confirm direct binding to biological targets .

Methodological Frameworks

Q. How to design a study investigating structure-activity relationships (SAR) for this compound?

  • Variation of substituents : Synthesize analogs with modified alkylsulfanyl chains (e.g., ethyl vs. propyl) or pyrimidine methyl groups .
  • Biological testing : Prioritize assays relevant to hypothesized mechanisms (e.g., antimicrobial disk diffusion, enzyme inhibition).
  • Statistical analysis : Use multivariate regression to identify key structural contributors to activity .

Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?

  • High-performance liquid chromatography (HPLC) : Use C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve polar byproducts.
  • Membrane filtration : Nanofiltration or dialysis can remove low-MW impurities .

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